Glutaryl-2-(hydroxymethyl)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaryl-2-(hydroxymethyl)anthraquinone, also known as GHA, is an organic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. GHA has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and cell biology.
Mechanism Of Action
Glutaryl-2-(hydroxymethyl)anthraquinone exerts its biological effects by inhibiting the activity of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, Glutaryl-2-(hydroxymethyl)anthraquinone prevents the synthesis of DNA and RNA, which are essential for cell proliferation and viral replication. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
Biochemical And Physiological Effects
Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to have a wide range of biochemical and physiological effects, including inhibition of pyrimidine nucleotide synthesis, induction of apoptosis, and anti-inflammatory activity. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress. Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages And Limitations For Lab Experiments
One of the main advantages of Glutaryl-2-(hydroxymethyl)anthraquinone is its potency as a DHODH inhibitor, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have a high degree of selectivity for DHODH, which minimizes off-target effects. However, one limitation of Glutaryl-2-(hydroxymethyl)anthraquinone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone may have limited applicability in vivo due to its poor bioavailability and rapid metabolism.
Future Directions
There are several potential future directions for research on Glutaryl-2-(hydroxymethyl)anthraquinone. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of Glutaryl-2-(hydroxymethyl)anthraquinone. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Glutaryl-2-(hydroxymethyl)anthraquinone, which may have implications for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of Glutaryl-2-(hydroxymethyl)anthraquinone in human clinical trials, and to explore its potential as a therapeutic agent in various disease settings.
Synthesis Methods
The synthesis of Glutaryl-2-(hydroxymethyl)anthraquinone involves several steps, including the reaction of anthraquinone with glyoxylic acid to form 2-(hydroxymethyl)anthraquinone, which is then reacted with glutaric anhydride to produce Glutaryl-2-(hydroxymethyl)anthraquinone. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product.
Scientific Research Applications
Glutaryl-2-(hydroxymethyl)anthraquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of DNA and RNA, which are essential for cell proliferation. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus, making it a potential antiviral agent.
properties
CAS RN |
139571-00-9 |
---|---|
Product Name |
Glutaryl-2-(hydroxymethyl)anthraquinone |
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-[(9,10-dioxoanthracen-2-yl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H16O6/c21-17(22)6-3-7-18(23)26-11-12-8-9-15-16(10-12)20(25)14-5-2-1-4-13(14)19(15)24/h1-2,4-5,8-10H,3,6-7,11H2,(H,21,22) |
InChI Key |
GAOGYGSGSZCEKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
Other CAS RN |
139571-00-9 |
synonyms |
2-(hydroxymethyl)anthraquinone-hemiglutarate G-HMAQ glutaryl-2-(hydroxymethyl)anthraquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.